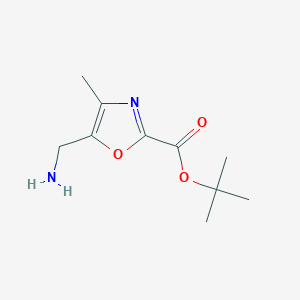

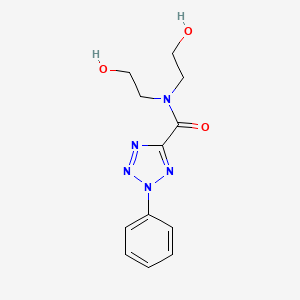

![molecular formula C12H8BrN3O2 B2431245 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034547-51-6](/img/structure/B2431245.png)

5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Applications De Recherche Scientifique

- Comparaison: Propriétés et stabilité similaires à celles des sondes commerciales telles que la coumarine-153, le prodan et la rhodamine 6G .

- Essais cliniques: LOXO-195, un inhibiteur de TRK de nouvelle génération, est évalué dans des essais cliniques de phase II pour les cancers à fusion TRK résistants au larotrectinib .

- Découverte récente: 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide peut servir de biomarqueur des gouttelettes lipidiques pour les cellules cancéreuses (cellules HeLa) et les cellules normales (cellules L929) .

- Application: La fusion de systèmes de pyridine, y compris les pyrazolo[1,5-a]pyrimidines, présente une activité antibactérienne, antivirale, antifongique et antitumorale potentielle .

- Versatilité: Ces composés peuvent être synthétisés à partir de précurseurs hétérocycliques appropriés, permettant une diversité structurale .

Sondes fluorescentes et agents d'imagerie

Thérapeutiques anticancéreuses

Biomarqueurs

Synthèse hétérocyclique

Voies de synthèse

Aperçus de la structure électronique

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, which share a similar structure, are known to be purine analogues . They can act as antimetabolites in purine biochemical reactions, potentially disrupting DNA and RNA synthesis .

Pharmacokinetics

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied for their photophysical properties , which could influence their bioavailability and pharmacokinetics.

Result of Action

Compounds with a similar structure, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant photophysical properties . These properties could potentially be used in various applications, including studying the dynamics of intracellular processes and the progress of organic materials .

Action Environment

It has been found that similar compounds, such as pyrazolo[1,5-a]pyrimidines, exhibit good solid-state emission intensities . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is known to have beneficial properties as antimetabolites in purine biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and effects are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide typically involves the following steps:

Starting Material Preparation: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.

Protection of NH Group: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

Coupling Reaction: The key intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazolo[1,5-a]pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure .

Chemistry:

Synthesis of Derivatives:

Biology and Medicine:

Anticancer Activity: The compound has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cancer cells.

Antimicrobial Properties: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

Industry:

Comparaison Avec Des Composés Similaires

Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

Pyrazolo[1,5-a]pyrimidine Derivatives: These derivatives also possess a fused pyrazole ring and are known for their anticancer and enzymatic inhibitory activities.

Uniqueness: 5-Bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of the furan-2-carboxamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

5-bromo-N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSFVRZPNPKRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

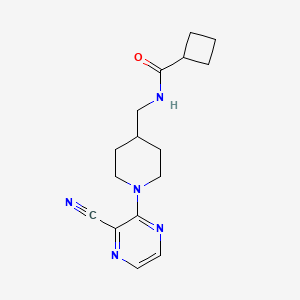

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2431163.png)

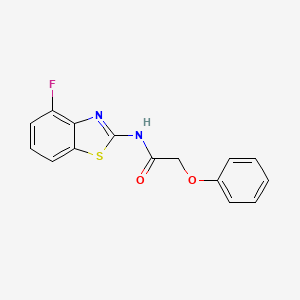

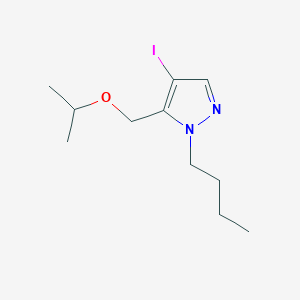

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431167.png)

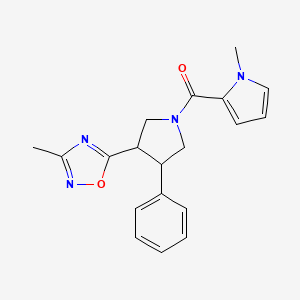

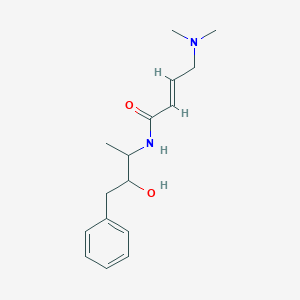

![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2431175.png)

methanone](/img/structure/B2431176.png)

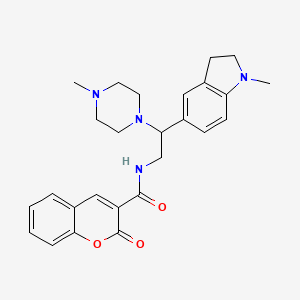

![7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2431177.png)

![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)